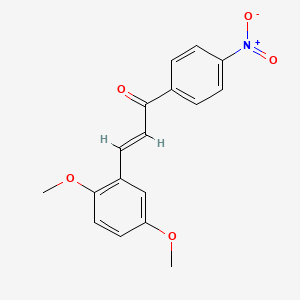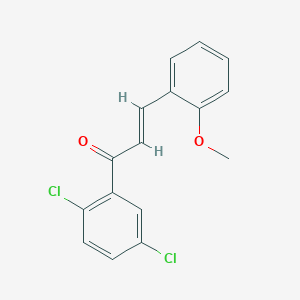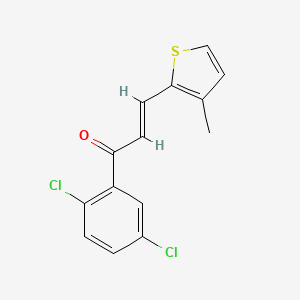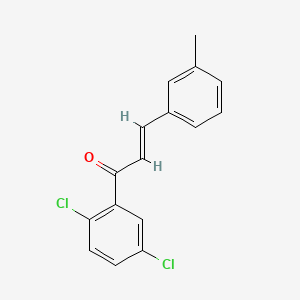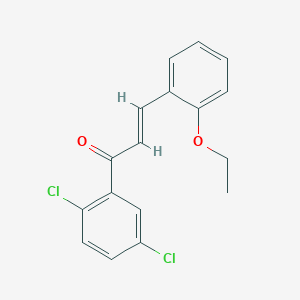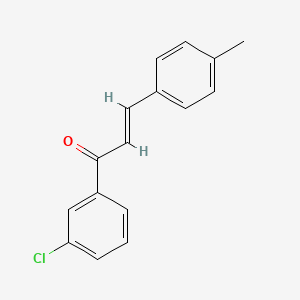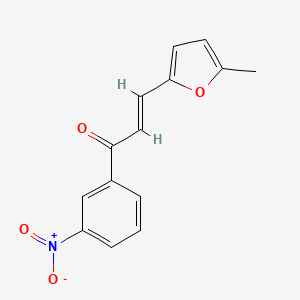
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as (2E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic organic compound belonging to the class of heterocyclic compounds. It is an important building block in organic synthesis, and has been used in a wide range of industrial and scientific applications. This compound has been studied extensively, and its properties and potential uses have been explored in detail.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to act as a substrate for enzymes, and may also interact with other molecules in the body. It is possible that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not well understood. However, it is believed that this compound may have an effect on the expression of certain genes, or may interact with other molecules in the body to produce a biological effect. It is also possible that this compound may have an effect on the activity of enzymes, or may interact with other molecules in the body to produce a physiological effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of this compound is that its mechanism of action is not well understood, and its biochemical and physiological effects are still being studied.
Direcciones Futuras
The future directions for (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one research include further studies of its mechanism of action, biochemical and physiological effects, and potential applications. It is also possible that this compound may be used in the development of new drugs or other therapeutic compounds. Additionally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production. Finally, further research into the properties of this compound may lead to new methods of analysis and characterization.
Métodos De Síntesis
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one is usually accomplished by a two-step process. The first step involves the reaction of 4-tert-butylphenol with 3-chlorobenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of (2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one and its isomer, (2Z)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one. The second step involves the separation of the two isomers by chromatography.
Aplicaciones Científicas De Investigación
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, and has been used to study the mechanism of action of enzymes and other biological molecules. It has also been used as a model compound to study the properties of other compounds and to aid in the design of new compounds.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-19(2,3)16-10-7-14(8-11-16)9-12-18(21)15-5-4-6-17(20)13-15/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGKDEAIGQDRIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





